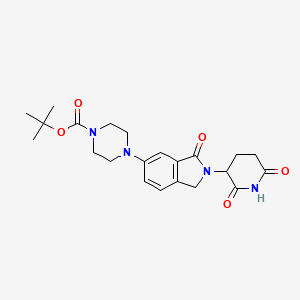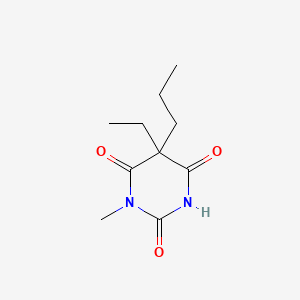
2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester is a complex organic compound with the molecular formula C15H15BrO5 and a molecular weight of 355.18 g/mol. This compound is known for its unique structural features, including a naphthalene ring substituted with bromine, hydroxyl, methoxy, and methyl ester groups.
Métodos De Preparación
The synthesis of 2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester typically involves multi-step organic reactions. One common method includes the bromination of 2-naphthalenecarboxylic acid followed by hydroxylation and methoxylation reactions. The final step involves esterification to form the methyl ester derivative. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: It may be used in the production of dyes, pigments, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester involves its interaction with specific molecular targets. The bromine and hydroxyl groups may participate in hydrogen bonding or halogen bonding with biological macromolecules, affecting their function. The methoxy and methyl ester groups can influence the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.
Comparación Con Compuestos Similares
Similar compounds to 2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester include:
2-Naphthalenecarboxylic acid, 4-bromo-3-hydroxy-, methyl ester: This compound has a similar structure but differs in the position of the bromine and hydroxyl groups.
2-Naphthalenecarboxylic acid, 7-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester: This compound lacks the bromine substituent, which can significantly alter its chemical and biological properties.
Propiedades
Fórmula molecular |
C15H15BrO5 |
|---|---|
Peso molecular |
355.18 g/mol |
Nombre IUPAC |
methyl 7-bromo-5-hydroxy-4,8-dimethoxy-6-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H15BrO5/c1-7-12(16)14(20-3)9-5-8(15(18)21-4)6-10(19-2)11(9)13(7)17/h5-6,17H,1-4H3 |
Clave InChI |
ITEANEQRTYTSMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C(C=C2OC)C(=O)OC)C(=C1Br)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13936599.png)





![2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13936620.png)




